N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of thiophene, triazole, and indole moieties within a single molecule provides a rich platform for exploring various biological and chemical properties.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a variety of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the wide range of biological activities associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Based on the known biological activities of thiophene derivatives, it can be inferred that the compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by coupling with thiophene and indole derivatives. The reaction conditions often include the use of copper(I) catalysts under mild temperatures to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective manufacturing .
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The indole moiety can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted indole derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and application .
Scientific Research Applications
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit anti-inflammatory and anesthetic properties.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which feature triazole rings, are well-known antifungal agents.
Indole Derivatives: Compounds like indomethacin and serotonin, which include indole structures, are used as anti-inflammatory drugs and neurotransmitters.
Uniqueness
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide is unique due to the combination of these three heterocyclic moieties within a single molecule
Properties
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c22-16(15-7-11-3-1-2-4-14(11)18-15)17-8-12-9-21(20-19-12)13-5-6-23-10-13/h1-7,9-10,18H,8H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSMJFOIBVJRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.